molecular formula C13H18BNO2 B15333132 1-(3-Pyridyl)vinylboronic Acid Pinacol Ester

1-(3-Pyridyl)vinylboronic Acid Pinacol Ester

Cat. No.: B15333132
M. Wt: 231.10 g/mol
InChI Key: YEMFGPXLAKEBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyridyl)vinylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura and Heck-Mizoroki reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Radical Initiators: Used in protodeboronation reactions.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Heck-Mizoroki Reaction: Formation of conjugated dienes or trienes.

    Protodeboronation: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-(3-Pyridyl)vinylboronic Acid Pinacol Ester has numerous applications in scientific research:

Properties

Molecular Formula

C13H18BNO2

Molecular Weight

231.10 g/mol

IUPAC Name

3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C13H18BNO2/c1-10(11-7-6-8-15-9-11)14-16-12(2,3)13(4,5)17-14/h6-9H,1H2,2-5H3

InChI Key

YEMFGPXLAKEBOD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CN=CC=C2

Origin of Product

United States

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